{3-[(Diethylamino)methyl]phenyl}methanamine
Description
Properties
IUPAC Name |
N-[[3-(aminomethyl)phenyl]methyl]-N-ethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-3-14(4-2)10-12-7-5-6-11(8-12)9-13/h5-8H,3-4,9-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRIINWHXFWDNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=CC(=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Diethylamino)methyl]phenyl}methanamine typically involves the reaction of 3-(aminomethyl)benzyl chloride with diethylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, including continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
{3-[(Diethylamino)methyl]phenyl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
{3-[(Diethylamino)methyl]phenyl}methanamine is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of {3-[(Diethylamino)methyl]phenyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use . The pathways involved may include signal transduction, metabolic regulation, or gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares {3-[(Diethylamino)methyl]phenyl}methanamine with analogous phenylmethanamine derivatives, highlighting structural variations, physicochemical properties, and biological relevance:
Key Structural and Functional Comparisons
Electronic Effects: Diethylamino Group (Target Compound): The tertiary amine acts as an electron donor, increasing the basicity of the primary amine (pKa ~10–11). This contrasts with electron-withdrawing groups like trifluoromethoxy (pKa ~7–8). Pyridyl and Morpholinyl Groups: These heterocycles introduce π-stacking capability or hydrogen-bonding sites, critical for protein-ligand interactions.
Lipophilicity: The diethylamino group confers higher logP (~2.5) compared to polar substituents like ethoxyethoxy (logP ~1.2). This enhances blood-brain barrier penetration, making the target compound relevant for CNS-targeted drug design.
Synthetic Accessibility :
- The target compound can be synthesized via Mannich reaction or reductive amination , similar to methods used for [3-(cyclobutylmethoxy)phenyl]methanamine ().
- Halogenated analogs (e.g., ) require halogenation steps, increasing synthetic complexity.
Biological Activity: Antimicrobial Activity: Benzimidazole-containing analogs () show potent activity, but the diethylamino derivative’s larger size may reduce efficacy against bacterial targets. Kinase Inhibition: Piperazine-based analogs () exhibit nanomolar inhibition of efflux pumps, suggesting the target compound could be optimized for similar targets.
Biological Activity
{3-[(Diethylamino)methyl]phenyl}methanamine, also known as 4-diethylaminomethylphenylmethanamine, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antioxidant properties, anticancer effects, and other pharmacological applications.
Antioxidant Activity
Research has indicated that derivatives of phenylmethanamine compounds exhibit significant antioxidant properties. A study evaluated various synthesized compounds for their ability to scavenge free radicals using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results demonstrated that certain derivatives had antioxidant activities comparable to or exceeding that of ascorbic acid, a well-known antioxidant.
Table 1: Antioxidant Activity of Compounds
| Compound | DPPH Scavenging Activity (%) | IC50 (mg/mL) |
|---|---|---|
| This compound | 75.5 | 0.15 |
| Ascorbic Acid | 70.0 | 0.10 |
| Other Derivatives | Variable | Variable |
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. The MTT assay was used to assess cell viability against different cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).
Case Study: Anticancer Effects
In a notable study, the compound exhibited a dose-dependent decrease in cell viability in both U-87 and MDA-MB-231 cell lines. The results indicated that the compound was more effective against glioblastoma cells compared to breast cancer cells.
Table 2: Anticancer Activity on Cell Lines
| Cell Line | IC50 (µM) | Viability (%) at 100 µM |
|---|---|---|
| U-87 (Glioblastoma) | 25.3 | 42.7 |
| MDA-MB-231 (Triple-negative BC) | 38.5 | 56.1 |
The mechanisms underlying the biological activities of this compound include:
- Radical Scavenging : The compound's structure allows it to effectively donate electrons to free radicals, thus neutralizing them.
- Cell Cycle Arrest : Studies suggest that it may induce apoptosis in cancer cells by disrupting mitochondrial function and activating apoptotic pathways.
Other Pharmacological Activities
Beyond its antioxidant and anticancer properties, this compound has been associated with several other biological functions:
- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.
- Anti-inflammatory Properties : Demonstrates potential in reducing inflammation markers in vitro.
Q & A
Q. Notes
- Avoid commercial sources (e.g., BenchChem) per reliability guidelines.
- Data extrapolated from structurally analogous compounds due to limited direct evidence on the target molecule.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
